Chlorine Substitution Dictates Lipophilicity and Predicted Membrane Permeability Relative to Dechloro and Desfluoro Analogs
The presence of both chlorine and fluorine atoms in the 3-chloro-4-fluorophenyl ring endows N-(3-chloro-4-fluorophenyl)-2-(4-ethyl-3-oxomorpholin-2-yl)acetamide with a calculated LogP of 1.9 (PubChem XLogP3) [1]. This represents a significant increase in lipophilicity compared to two closest commercially available analogs: N-(3-chlorophenyl)-2-(4-ethyl-2-oxo-3-morpholinyl)acetamide (predicted LogP 1.7 [2]) and 2-(4-ethyl-2-oxomorpholin-3-yl)-N-(4-fluorophenyl)acetamide (predicted LogP 1.4 [3]). The quantified difference of +0.2 to +0.5 LogP units translates to an approximately 1.6- to 3.2-fold increase in predicted octanol-water partition coefficient.
| Evidence Dimension | Calculated Partition Coefficient (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 1.9 |
| Comparator Or Baseline | N-(3-chlorophenyl)-2-(4-ethyl-2-oxo-3-morpholinyl)acetamide (XLogP3 = 1.7) and 2-(4-ethyl-2-oxomorpholin-3-yl)-N-(4-fluorophenyl)acetamide (XLogP3 = 1.4) |
| Quantified Difference | +0.2 to +0.5 LogP units |
| Conditions | Predicted values computed by XLogP3 algorithm (PubChem 2019.06.18 release) |
Why This Matters
Higher lipophilicity is directly correlated with improved passive membrane permeability and blood-brain barrier penetration potential, making this scaffold preferable for CNS or intracellular target programs relative to the less lipophilic desfluoro or monohalogenated analogs.
- [1] PubChem. (2024). Computputed Properties for CID 16488146: XLogP3 = 1.9. National Center for Biotechnology Information. Retrieved from https://pubchem.ncbi.nlm.nih.gov/compound/1008953-87-4. View Source
- [2] PubChem. (2024). Computed Properties for N-(3-chlorophenyl)-2-(4-ethyl-2-oxo-3-morpholinyl)acetamide (CID 16488147). National Center for Biotechnology Information. Retrieved from https://pubchem.ncbi.nlm.nih.gov. View Source
- [3] PubChem. (2024). Computed Properties for 2-(4-ethyl-2-oxomorpholin-3-yl)-N-(4-fluorophenyl)acetamide (CID 16488145). National Center for Biotechnology Information. Retrieved from https://pubchem.ncbi.nlm.nih.gov. View Source
